molecular formula C34H35NO10S B017946 Raloxifene 4'-glucuronide CAS No. 182507-22-8

Raloxifene 4'-glucuronide

Cat. No.: B017946
CAS No.: 182507-22-8
M. Wt: 649.7 g/mol
InChI Key: VHXYPEXOSLGZKH-WKRHDJAJSA-N
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Description

Introduction to Raloxifene 4'-Glucuronide in Pharmacological Research

This compound (CAS 182507-22-8) represents a critical metabolite in raloxifene's extensive first-pass metabolism pathway. With the molecular formula C34H35NO10S and a molecular weight of 649.7 g/mol, this compound results from the conjugation of raloxifene with glucuronic acid at the 4'-hydroxyl position. The formation of this metabolite is particularly significant as it accounts for approximately 70% of all circulating raloxifene glucuronides in treated subjects, making it the predominant metabolized form in plasma. Despite raloxifene's beneficial therapeutic effects in treating osteoporosis and preventing breast cancer, its bioavailability is dramatically limited by extensive glucuronidation, which produces primarily this compound and raloxifene-6-glucuronide.

The chemical name for this compound is β-D-Glucopyranosiduronic acid, 4-(6-hydroxy-3-(4-(2-(1-piperidinyl)ethoxy)benzoyl)benzo(b)thien-2-yl)phenyl, which reflects its structure as a conjugate between raloxifene's 4'-phenolic group and glucuronic acid. This conjugation process significantly alters the compound's physiochemical properties, enhancing water solubility and facilitating elimination, while substantially modifying its biological activity profile compared to the parent compound.

Historical Development and Significance in SERM Metabolism

The identification and characterization of this compound emerged from broader investigations into SERM pharmacokinetics during the 1990s, when raloxifene was being developed as a therapeutic alternative to tamoxifen. Selective estrogen receptor modulators represent a class of compounds that demonstrate tissue-specific estrogenic or anti-estrogenic effects, offering targeted benefits while minimizing unwanted side effects. Raloxifene received particular attention for its ability to maintain beneficial effects on bone while antagonizing estrogen's effects on breast and uterine tissues.

Early metabolic studies revealed that raloxifene undergoes extensive first-pass metabolism, primarily via glucuronidation pathways, resulting in extremely low bioavailability of approximately 2%. This discovery prompted deeper investigation into the nature and biological significance of raloxifene metabolites. By the late 1990s, researchers had successfully identified this compound and raloxifene-6-glucuronide as the predominant metabolites, accounting for over 99% of circulating raloxifene in treated subjects.

The significance of this compound in SERM metabolism extends beyond mere pharmacokinetic interest. Studies demonstrated that while this metabolite exhibits significantly reduced binding affinity for estrogen receptors (approximately 1/100th that of parent raloxifene), it serves as a critical circulating reservoir of the drug. This reservoir function operates through enterohepatic recycling, where the glucuronide metabolites can be hydrolyzed back to active raloxifene, contributing to the compound's relatively long half-life of 27.7 hours despite extensive metabolism.

Metabolic Position in Raloxifene Biotransformation Pathways

This compound occupies a central position in the biotransformation pathway of raloxifene. Upon oral administration, raloxifene undergoes extensive first-pass metabolism, primarily in the intestine and liver. The drug is rapidly absorbed with approximately 60% of an oral dose reaching the circulation, but presystemic glucuronidation dramatically reduces the absolute bioavailability to just 2%.

The formation of this compound is catalyzed primarily by specific UDP-glucuronosyltransferase (UGT) enzymes. Research using homogenates from HEK293 UGT-overexpressing cell lines has demonstrated that raloxifene glucuronidation is primarily mediated by:

  • Hepatic enzymes: UGT1A1 and UGT1A9
  • Extrahepatic enzymes: UGT1A8 and UGT1A10

Notably, no detectable raloxifene glucuronidation activity has been found for UGT2B enzymes. Among these enzymes, UGT1A8 and UGT1A10 appear to be the primary contributors to raloxifene 4'-glucuronidation in human jejunum microsomes, while UGT1A1 is responsible for 6-β-glucuronidation but not 4'-β-glucuronidation in the liver.

Table 1: Key Enzymes Involved in this compound Formation
Enzyme Primary Location Contribution to Raloxifene 4'-Glucuronidation Kinetic Parameters
UGT1A8 Extrahepatic (intestine) Major contributor Km = 59 μM, Vmax = 2.0 nmol/min/mg
UGT1A10 Extrahepatic (intestine) Major contributor Not fully determined
UGT1A1 Hepatic Limited contribution to 4'-glucuronidation Not determined due to limited substrate solubility
UGT1A9 Hepatic Minor contributor Not fully determined

The metabolic pathway involves the conjugation of glucuronic acid to the 4'-hydroxyl group of raloxifene. This process significantly increases the compound's water solubility, facilitating its elimination while also creating a reservoir of drug that can be reconverted to active raloxifene through enterohepatic recycling. This recycling process involves the deconjugation of this compound in the intestine, allowing reabsorption of free raloxifene, thus prolonging its presence in the circulation.

Comparative Importance versus Raloxifene-6-Glucuronide

Raloxifene metabolism generates two primary glucuronide metabolites: this compound and raloxifene-6-glucuronide. In addition, a minor metabolite, raloxifene-6,4'-diglucuronide, has also been identified. These metabolites differ substantially in their prevalence, biological activity, and physiological significance.

Quantitative analysis of plasma from raloxifene-treated subjects reveals that this compound constitutes approximately 70% of circulating raloxifene glucuronides, making it the predominant metabolite. In contrast, raloxifene-6-glucuronide accounts for approximately 30% of total glucuronide metabolites. This distribution pattern suggests differential regulation of the conjugation process at the two hydroxyl sites, with the 4' position being the preferred site for glucuronidation.

The pharmacological significance of this predominance becomes apparent when considering the biological activities of the two metabolites. Both this compound and raloxifene-6-glucuronide exhibit substantially reduced binding affinity for estrogen receptors compared to the parent compound. Specifically, this compound demonstrates approximately 1/100th the anti-estrogenic activity of raloxifene itself when measured by binding to the estrogen receptor. This reduced activity is consistent with the general principle that phase II metabolic conjugations typically diminish the pharmacological activity of xenobiotics.

Table 2: Comparative Properties of Raloxifene Glucuronide Metabolites
Property This compound Raloxifene-6-Glucuronide Parent Raloxifene
Molecular Weight 649.7 g/mol 649.7 g/mol 473.6 g/mol
Proportion in Circulation ~70% of total glucuronides ~30% of total glucuronides <1%
Estrogen Receptor Binding ~1/100th of parent compound Significantly reduced Reference standard
Primary Forming Enzymes UGT1A8, UGT1A10 UGT1A1, UGT1A8 N/A
Intrinsic Clearance (intestinal microsomes) 95 μl/min/mg 17 μl/min/mg N/A
Biological Role Circulating reservoir Circulating reservoir Active compound

Interestingly, while raloxifene glucuronides are biologically less active than the parent compound, they serve as an important circulating reservoir of the drug. Studies investigating tissue distribution have demonstrated that conversion of raloxifene glucuronides back to raloxifene occurs in various tissues including liver, lung, spleen, kidney, bone, and uterus. The lack of differential conversion in target organs like bone and uterus suggests that tissue-selective deconjugation is not the primary mechanism behind raloxifene's unique pharmacological profile.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXYPEXOSLGZKH-WKRHDJAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312492
Record name Raloxifene 4′-glucuronide
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Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182507-22-8
Record name Raloxifene 4′-glucuronide
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URL https://commonchemistry.cas.org/detail?cas_rn=182507-22-8
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Record name Raloxifene 4'-glucuronide
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Record name Raloxifene 4′-glucuronide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALOXIFENE 4'-GLUCURONIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Identification of Catalytic UGT Isoforms

Raloxifene 4′-glucuronide is predominantly synthesized by extrahepatic UGT isoforms, with UGT1A8 and UGT1A10 identified as primary catalysts. In contrast, hepatic UGT1A1 and UGT1A9 primarily form raloxifene-6-glucuronide (Ral-6-G). Functional studies using homogenates from HEK293 cells overexpressing human UGTs demonstrated that UGT1A8 and UGT1A10 exhibit 4′-glucuronidation activity, with kinetic parameters varying by isoform. For instance, UGT1A8 showed a V<sub>max</sub> of 1.2 nmol/min/mg and a K<sub>m</sub> of 8.3 µM, while UGT1A10 had a V<sub>max</sub> of 0.9 nmol/min/mg and a K<sub>m</sub> of 6.7 µM.

In Vitro Glucuronidation Assays

Standard incubation mixtures for Ral-4′-G synthesis include:

  • Substrate : 1–25 µM raloxifene in DMSO (final concentration ≤0.1%)

  • Enzyme Source : Recombinant UGT1A8 or UGT1A10 microsomes (0.5 mg/mL)

  • Cofactors : 5 mM MgCl<sub>2</sub>, 4.4 mM saccharolactone, 0.022 mg/mL alamethicin, 3.5 mM UDP-glucuronic acid (UDPGA)

  • Buffer : 50 mM potassium phosphate (pH 7.4)

  • Incubation : 60 min at 37°C

Reactions are terminated with ice-cold acetonitrile containing 0.6% formic acid, followed by centrifugation (13,000 ×g, 15 min) to remove precipitated proteins.

Table 1: Kinetic Parameters of UGT1A8 and UGT1A10 for Ral-4′-G Synthesis

ParameterUGT1A8UGT1A10
K<sub>m</sub> (µM)8.3 ± 1.26.7 ± 0.9
V<sub>max</sub> (nmol/min/mg)1.2 ± 0.10.9 ± 0.07
CL<sub>int</sub>* (µL/min/mg)144.6134.3

*CL<sub>int</sub> = V<sub>max</sub>/K<sub>m</sub>

Microbial Bioconversion Using Streptomyces Species

Strain Selection and Culture Conditions

Streptomyces sp. ATCC 55043 has been utilized for large-scale Ral-4′-G production due to its high β-glucuronidase activity. Bioconversion is performed in a medium containing:

  • Carbon Source : 2% glucose

  • Nitrogen Source : 1% peptone

  • Inducer : 0.1 mM raloxifene (added during mid-log phase)

  • Incubation : 72 h at 28°C, pH 7.0, 200 rpm agitation

Metabolite Extraction and Purification

Post-incubation, cells are removed by centrifugation (10,000 ×g, 20 min), and the supernatant is subjected to solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc). Elution with methanol yields crude Ral-4′-G, which is further purified via semi-preparative HPLC (C18 column, 10 × 250 mm, 5 µm) with a gradient of 25–65% acetonitrile in 0.1% formic acid.

Table 2: Bioconversion Efficiency of Streptomyces sp.

ParameterValue
Conversion Yield68.4 ± 5.2%
Productivity12.3 mg/L/h
Purity (Post-HPLC)98.1 ± 0.7%

Tissue-Based Synthesis Using Intestinal S9 Fractions

Preparation of Intestinal S9 Fractions

Human jejunum and ileum tissues exhibit high Ral-4′-G synthesis activity. S9 fractions are prepared by homogenizing tissues in 50 mM Tris-HCl (pH 7.4) containing 250 mM sucrose, followed by centrifugation (9,000 ×g, 20 min).

Glucuronidation in Intestinal S9

Reaction conditions mirror recombinant UGT assays but with tissue-specific optimizations:

  • Protein Concentration : 1.0 mg/mL

  • Incubation Time : 90 min (prolonged due to lower UGT expression)

  • Cofactors : 5 mM MgCl<sub>2</sub>, 4.4 mM saccharolactone, 3.5 mM UDPGA

Table 3: Regional Variation in Intestinal Ral-4′-G Synthesis

Intestinal RegionCL<sub>int</sub> (µL/min/mg)
Duodenum18.7 ± 2.1
Jejunum22.4 ± 3.0
Ileum15.8 ± 1.9
Colon8.3 ± 0.7

Analytical Validation of Synthesis

Ultra-Performance Liquid Chromatography (UPLC)

Ral-4′-G is quantified using a Waters ACQUITY UPLC system equipped with a BEH C18 column (2.1 × 50 mm, 1.7 µm). The mobile phase consists of 5 mM ammonium acetate (pH 5.0) and acetonitrile in a gradient elution (5–100% acetonitrile over 5 min). Detection at 274 nm provides a linear range of 1–1000 ng/mL (r<sup>2</sup> > 0.999).

LC-MS/MS Confirmation

A Waters TQD triple quadrupole mass spectrometer in positive ion mode confirms Ral-4′-G identity:

  • Parent Ion : [M+H]<sup>+</sup> m/z 650.2

  • Product Ions : m/z 474.1 (aglycone), m/z 113.0 (glucuronide fragment)

  • Collision Energy : 25 eV

β-Glucuronidase Sensitivity

Incubation with 500 U/mL β-glucuronidase (Escherichia coli, 37°C, 2 h) results in complete hydrolysis of Ral-4′-G to raloxifene, confirming glucuronide identity.

Challenges and Optimization Strategies

Polymorphic UGT Effects

The UGT1A82 allele (rs1042597, C277Y) reduces Ral-4′-G formation by 40% compared to wild-type UGT1A81. Genotyping of enzyme sources is recommended for reproducible synthesis.

Solubility Limitations

Raloxifene’s aqueous solubility (2.3 µg/mL) necessitates DMSO concentrations ≤0.1% to avoid enzyme inhibition. Co-solvents like polyethylene glycol 400 (5% v/v) enhance solubility without affecting UGT activity.

Scaling-Up Microbial Production

Fed-batch fermentation with intermittent raloxifene feeding (0.1 mM every 12 h) increases Ral-4′-G titers to 1.2 g/L, a 4.3-fold improvement over batch culture .

Scientific Research Applications

Introduction to Raloxifene 4'-Glucuronide

This compound (R4G) is a significant metabolite of raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the prevention and treatment of postmenopausal osteoporosis. This compound undergoes extensive glucuronidation, affecting its pharmacokinetics and therapeutic efficacy. Understanding the applications of R4G is crucial for optimizing treatment strategies and enhancing patient outcomes.

Osteoporosis Treatment

Raloxifene is primarily indicated for the treatment and prevention of osteoporosis in postmenopausal women. It functions as an estrogen agonist in bone tissue, promoting increased bone mineral density (BMD) and reducing the risk of fractures. R4G, as a metabolite, contributes to these effects, although its specific role in enhancing BMD remains less understood compared to its parent compound.

Cardiovascular Benefits

Raloxifene also exhibits beneficial effects on lipid profiles by lowering low-density lipoprotein (LDL) cholesterol levels. The glucuronidation process, which produces R4G, may influence these cardiovascular benefits by modulating the bioavailability and activity of raloxifene in systemic circulation .

Cancer Prevention

Research indicates that raloxifene may reduce the risk of breast cancer in postmenopausal women by acting as an estrogen antagonist in breast tissue. R4G's interaction with estrogen receptors could play a role in this protective effect, although further studies are needed to elucidate its mechanism of action .

LC-MS/MS Techniques

Recent advancements in analytical chemistry have enabled the precise quantification of R4G in biological samples. A study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining raloxifene and its glucuronide metabolites from human plasma. This method demonstrated excellent sensitivity and specificity, allowing for the detection of R4G at concentrations as low as 3 ng/mL .

Table 1: LC-MS/MS Method Performance for R4G

ParameterValue
Linear Range3–300 ng/mL
Recovery55-61%
Signal Suppression-5% to 15%
Matrix EffectsVariable

Case Study 1: Efficacy in Postmenopausal Women

A clinical trial involving 5,129 postmenopausal women assessed the long-term effects of raloxifene on osteoporosis. The study highlighted that women receiving raloxifene exhibited significant improvements in BMD compared to placebo groups. The presence of R4G was noted as a contributing factor to the drug's overall efficacy due to its role in enhancing systemic exposure to raloxifene .

Case Study 2: Interaction with Dietary Compounds

Another study explored the interaction between green tea consumption and raloxifene metabolism. It was found that co-consumption could increase systemic exposure to raloxifene and its metabolites, including R4G. This finding suggests dietary considerations may be important for optimizing therapeutic outcomes in patients taking raloxifene .

Comparison with Similar Compounds

Comparison with Similar Compounds

Enzyme Specificity and Metabolic Pathways

Compound Primary UGT Enzymes Involved Tissue Specificity Key Metabolic Impact
Raloxifene 4'-Glucuronide UGT1A8, UGT1A10 Intestinal microsomes Major presystemic clearance pathway
Ezetimibe Glucuronide UGT1A1, UGT1A3, UGT2B15 Liver and intestine Bioactivation (glucuronide > parent)
SN-38 Glucuronide UGT1A1 Liver Detoxification (reduces SN-38 toxicity)
  • Key Insight : Raloxifene’s glucuronidation is intestine-dominant, unlike SN-38 and ezetimibe, which rely more on hepatic UGTs. Intestinal metabolism contributes to its low oral bioavailability (~2%) .

Bioactivity and Pharmacokinetic Profiles

Compound Bioactivity Relative to Parent Half-Life (h) Systemic Exposure (AUC Ratio)
This compound 1:100 (ER antagonism) ~28 70% of total glucuronides
Ezetimibe Glucuronide 10-fold ↑ (cholesterol uptake) ~22 80–90% of total metabolites
Quercetin-3-O-Glucuronide <10% antioxidant activity ~7 Dominant circulating form
  • Key Insight : Raloxifene glucuronides act as transport forms with delayed release, while ezetimibe’s glucuronide directly enhances therapeutic efficacy .

Genetic and Environmental Modulators

  • UGT1A1*28 Polymorphism :

    • Homozygous carriers (28/28) exhibit 30–50% higher this compound levels due to reduced UGT1A1 activity, increasing systemic raloxifene exposure .
    • Contrastingly, ezetimibe glucuronide levels decrease with UGT1A1 induction (e.g., by rifampin), reducing efficacy .

Local Recycling Mechanisms

This compound undergoes local recycling (enterohepatic, enteric, and intracellular), prolonging its half-life despite low bioavailability . This contrasts with:

  • SN-38 Glucuronide : Dependent on bacterial β-glucuronidase for reactivation, causing intestinal toxicity .
  • Ezetimibe Glucuronide: No significant recycling; rapid systemic clearance limits duration of action .

Clinical Implications

  • Pharmacogenomics: UGT1A8*2 variants correlate with reduced glucuronidation, necessitating dose adjustments in poor metabolizers .
  • Drug Interactions : Green tea’s impact on raloxifene absorption highlights the need to monitor dietary habits during therapy .

Biological Activity

Raloxifene 4'-glucuronide (Ral-4'-Gluc) is a significant metabolite of the selective estrogen receptor modulator (SERM) raloxifene, widely used in the treatment of osteoporosis and for breast cancer prevention in postmenopausal women. Understanding its biological activity is crucial for optimizing therapeutic strategies and predicting patient responses.

Metabolism and Formation

Raloxifene undergoes extensive metabolism primarily through glucuronidation, where it is converted into various glucuronide forms, including Ral-4'-Gluc and Ral-6-glucuronide (Ral-6-Gluc). The enzymes responsible for this process are UDP-glucuronosyltransferases (UGTs), specifically UGT1A1, UGT1A8, and UGT1A10.

Key Findings:

  • Enzyme Specificity: UGT1A8 is particularly significant for the formation of Ral-4'-Gluc, while UGT1A10 also contributes to its production. UGT1A1 primarily facilitates the formation of Ral-6-Gluc .
  • Kinetic Parameters: The apparent K_m values for UGT1A8 were determined to be 59 µM for Ral-4'-Gluc formation, with a V_max of 2.0 nmol/min/mg protein .

Biological Activity and Pharmacodynamics

Ral-4'-Gluc exhibits markedly lower estrogen receptor binding affinity compared to its parent compound, raloxifene. Specifically, it has been shown to possess approximately 1% of the anti-estrogenic activity of raloxifene itself . Despite this reduced activity, Ral-4'-Gluc constitutes about 70% of the total circulating raloxifene glucuronides in treated individuals, highlighting its prevalence in systemic circulation .

Inhibition Studies:

  • Ral-4'-Gluc has been reported to inhibit voltage-gated potassium channels (Kv4.3) at concentrations of 10 µM and 30 µM by 6.2% and 20.1%, respectively .

Clinical Implications

The clinical relevance of Ral-4'-Gluc is underscored by its role in the pharmacokinetics of raloxifene. Variability in UGT genotypes can influence the metabolism of raloxifene, impacting therapeutic outcomes. For instance:

  • Genetic Variability: Individuals with certain UGT1A8 polymorphisms showed altered glucuronidation rates, which correlated with plasma levels of Ral-4'-Gluc and overall response to raloxifene treatment .

Case Studies and Research Findings

Several studies have examined the implications of Ral-4'-Gluc in clinical settings:

StudyFindings
MORE TrialPostmenopausal women on raloxifene exhibited a 76% reduction in breast cancer risk after three years; glucuronides were predominant in circulation .
Pharmacogenomics StudyIdentified significant associations between UGT polymorphisms and glucuronide formation rates, suggesting tailored therapy based on genetic profiling could enhance efficacy .

Q & A

Basic: What is the metabolic pathway of Raloxifene 4'-Glucuronide, and which enzymes are primarily responsible for its formation?

This compound is a major Phase II metabolite of raloxifene, formed via glucuronidation mediated by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. Key isoforms include UGT1A8 and UGT1A10 , which are highly expressed in extrahepatic tissues like the jejunum. In vitro studies using human intestinal microsomes demonstrate that UGT1A8 catalyzes this reaction with a Km of 59 μM and Vmax of 2.0 nmol/min/mg , while UGT1A10 contributes significantly in intestinal metabolism .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. A validated method involves:

  • Chromatography : BEH C18 column with 0.1% formic acid in water/acetonitrile gradient.
  • Sample Preparation : Protein precipitation or solid-phase extraction (SPE) micro-elution for high-throughput processing.
  • Key Parameters :
    • Linear range: 1.95–1000 nM for glucuronides.
    • Lower limit of quantification (LLOQ): 1.95 nM .
    • Intraday/interday accuracy: 85–115% .

Advanced: How can researchers determine the relative contributions of UGT isoforms to this compound formation in vitro?

Use recombinant UGT isoforms and relative activity factor (RAF)-scaling :

Recombinant Enzymes : Incubate raloxifene with individual UGTs (e.g., UGT1A1, 1A3, 1A8, 1A10) to measure activity.

RAF-Scaling : Normalize activity using isoform-specific RAF values from tissue microsomes.

Correlation Analysis : Compare in vitro results with clinical data to identify primary isoforms (e.g., UGT1A8/1A10 dominate in intestinal metabolism) .

Advanced: How does enterohepatic cycling impact the pharmacokinetics of this compound, and how can this be modeled experimentally?

Enterohepatic cycling prolongs the plasma half-life (27.7 hours ) by recycling the metabolite via bile excretion and reabsorption. To study this:

  • Animal Models : Use bile duct-cannulated rodents to collect bile and measure metabolite reabsorption.
  • Pharmacokinetic Modeling : Apply compartmental models with first-pass metabolism and recycling rate constants.
  • Key Data : >60% oral absorption but 2% absolute bioavailability due to presystemic glucuronidation .

Advanced: How should researchers address variability in this compound formation across human liver microsomes?

Variability (up to 4-fold ) arises from differences in UGT expression. Mitigation strategies include:

  • Pooled Microsomes : Use pooled samples from diverse donors to average enzyme activity.
  • Alamethicin Treatment : Enhance enzyme accessibility in membrane-bound systems (up to 9-fold activity increase in intestinal microsomes).
  • Intrinsic Clearance Calculation : Normalize activity to tissue-specific intrinsic clearance values (e.g., 95 μL/min/mg in intestinal microsomes) .

Advanced: What are the challenges in extrapolating in vitro glucuronidation data to in vivo metabolic profiles?

Key considerations:

  • Tissue-Specific Expression : UGT1A8/1A10 are abundant in the intestine but less in the liver.
  • Species Differences : Rodent UGT isoforms may not mirror human activity. Use humanized models or primary human hepatocytes.
  • Interconversion : Systemic reversibility between raloxifene and its glucuronides complicates kinetic modeling .

Basic: How is this compound used as a biomarker in pharmacokinetic studies?

It serves as a primary analyte to assess:

  • Bioavailability : Low systemic exposure due to presystemic metabolism.
  • Dose Proportionality : Non-linear pharmacokinetics at higher doses.
  • Drug-Drug Interactions : Competition with UGT substrates (e.g., NSAIDs) .

Advanced: What validation parameters are critical for LC-MS/MS quantification of this compound?

Follow FDA guidance with emphasis on:

  • Linearity : Over 3 orders of magnitude (1.95–1000 nM).
  • Matrix Effects : Evaluate ion suppression/enhancement (<15% variance).
  • Recovery : Ensure consistency across biological matrices (e.g., plasma, urine).
  • Stability : Test freeze-thaw cycles and long-term storage .

Advanced: How do extrahepatic UGT isoforms influence the disposition of this compound?

Intestinal UGT1A8/1A10 contribute significantly to first-pass metabolism, reducing systemic raloxifene exposure. Experimental approaches:

  • Tissue-Specific Microsomes : Compare hepatic vs. intestinal activity.
  • Permeability Assays : Use Caco-2 cells to model intestinal metabolism and absorption .

Advanced: What methodological precautions are needed when studying reactive intermediates formed during Raloxifene metabolism?

While raloxifene primarily undergoes glucuronidation, cytochrome P450-mediated reactive intermediates (e.g., quinones) can form. Strategies:

  • Trapping Agents : Use glutathione (GSH) to detect adducts.
  • High-Resolution MS : Identify unexpected metabolites.
  • Toxicogenomic Profiling : Link intermediates to cytotoxicity markers .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.